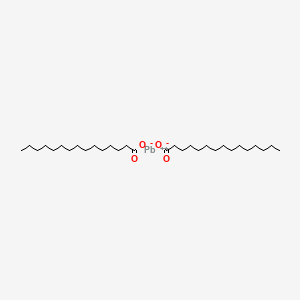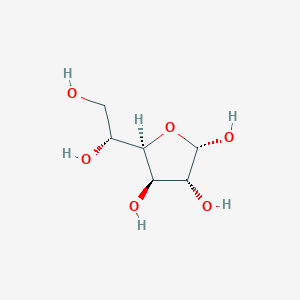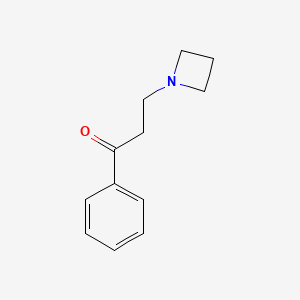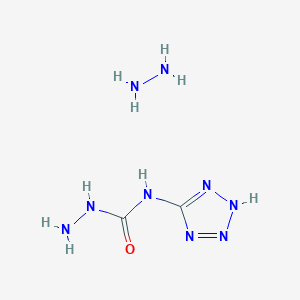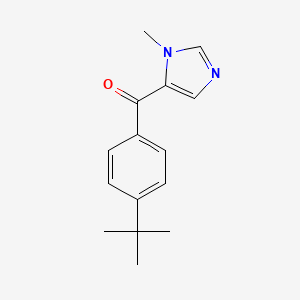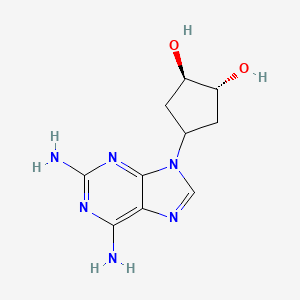
1,2,4-Dithiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Dithiazolidine is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,4-Dithiazolidine can be synthesized through several methods. One common approach involves the reaction of 1,1-dichloro-2-nitroethylene with phenylthiourea derivatives. The choice of solvent plays a crucial role in determining the type of product formed. For instance, using chloroform as a solvent leads to the formation of 1,4,2-dithiazolidine, while using ethanol results in the formation of 1,3-thiazetidine .
Industrial Production Methods: Industrial production of this compound typically involves the use of bis(chlorocarbonyl)disulfane and bis(trimethylsilyl)amines. This method allows for the efficient synthesis of dithiasuccinoyl-amines, which can be further processed to obtain this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,4-Dithiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into thiols and amines.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of N-alkylated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: The Mitsunobu reaction is often employed for N-alkylation, using reagents like triphenylphosphine and diethyl azodicarboxylate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: N-alkylated derivatives.
Aplicaciones Científicas De Investigación
1,2,4-Dithiazolidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2,4-dithiazolidine involves the relief of strain in the five-membered heterocycle and the repulsion of unshared electron pairs of adjacent sulfur atoms. This drives various chemical reactions, including nucleophilic substitution and sulfur transfer . The compound’s ability to act as a sulfurizing reagent is particularly notable in the synthesis of phosphorothioate-containing nucleotides .
Comparación Con Compuestos Similares
1,2,4-Dithiazolidine-3,5-dione: This compound is structurally similar but contains an additional carbonyl group, making it useful as a sulfurizing reagent and a protecting group.
3-Ethoxy-1,2,4-dithiazoline-5-one: Another sulfurizing reagent with similar applications in nucleotide synthesis.
Uniqueness: this compound stands out due to its versatility in various chemical reactions and its effectiveness as a sulfurizing reagent. Its ability to form stable intermediates and its compatibility with automated synthesis techniques make it a valuable tool in both research and industrial applications .
Propiedades
Número CAS |
6669-23-4 |
|---|---|
Fórmula molecular |
C2H5NS2 |
Peso molecular |
107.20 g/mol |
Nombre IUPAC |
1,2,4-dithiazolidine |
InChI |
InChI=1S/C2H5NS2/c1-3-2-5-4-1/h3H,1-2H2 |
Clave InChI |
WGKLFJKQSWDWHK-UHFFFAOYSA-N |
SMILES canónico |
C1NCSS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




